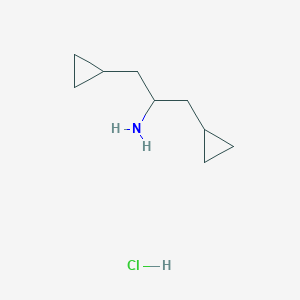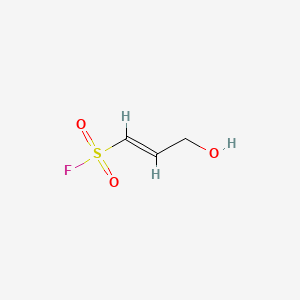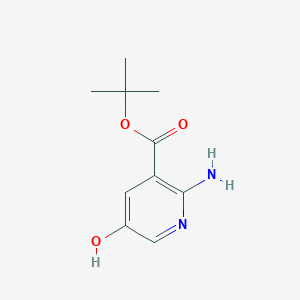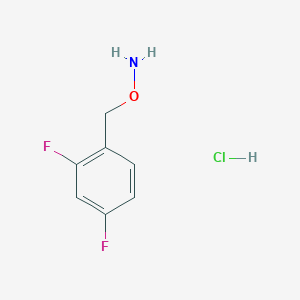![molecular formula C12H16FNO3 B13515786 tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of 4-fluoro-3-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions to form a hydroxy-substituted phenyl ring.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy-substituted phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied as a potential drug candidate for various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate
- tert-Butyl N-[(3-fluoro-4-hydroxyphenyl)methyl]carbamate
- tert-Butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
Comparison:
- tert-Butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
- The fluoro group enhances its binding affinity to molecular targets compared to non-fluorinated analogs.
- The combination of fluoro and hydroxy groups provides a unique profile for potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H16FNO3 |
|---|---|
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
IAWYVDBUBVITJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



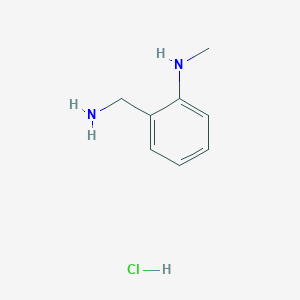
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
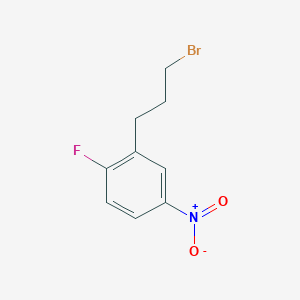
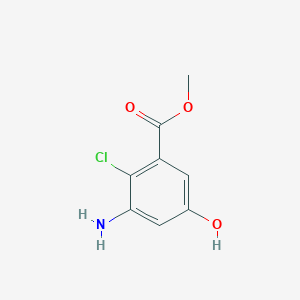

![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
